

# The Discovery and Development of Nesolicaftor (PTI-428): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Nesolicaftor** (PTI-428) is a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, an investigational oral medication developed by Proteostasis Therapeutics for the treatment of cystic fibrosis (CF).[1] Unlike CFTR correctors and potentiators that act on the protein itself, **Nesolicaftor** works at the level of mRNA to increase the amount of CFTR protein produced.[1][2] This mechanism offers a novel therapeutic approach, potentially beneficial for a broad range of CF genotypes. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of **Nesolicaftor**, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

# Introduction to Cystic Fibrosis and CFTR Modulators

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene. This gene provides instructions for making the CFTR protein, an ion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells. Mutations in the CFTR gene lead to the production of a dysfunctional or insufficient amount of CFTR protein, resulting in abnormal ion and fluid transport. This defect leads to the accumulation of thick, sticky mucus in various organs, most critically affecting the respiratory and digestive systems.



CFTR modulator therapies aim to correct the underlying molecular defect. These therapies are categorized into several classes based on their mechanism of action:

- Correctors: These small molecules, such as lumacaftor and tezacaftor, aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.
- Potentiators: These molecules, like ivacaftor, increase the channel opening probability (gating) of the CFTR protein at the cell surface, thereby enhancing ion transport.
- Amplifiers: This newer class of modulators, to which Nesolicaftor belongs, acts to increase the amount of CFTR protein synthesized by the cell.

# Discovery and Preclinical Development of Nesolicaftor (PTI-428)

**Nesolicaftor** was identified through Proteostasis Therapeutics' proprietary discovery platform. Preclinical studies in human bronchial epithelial (HBE) cells demonstrated that **Nesolicaftor** could nearly double the total amount of functional CFTR protein. These studies provided the foundational evidence for its potential as a novel CF therapy, particularly in combination with correctors and potentiators.

## Mechanism of Action: A Novel Approach to CFTR Modulation

**Nesolicaftor** represents a distinct class of CFTR modulators known as amplifiers. Its mechanism of action is centered on the regulation of CFTR protein biosynthesis at the mRNA level.

- Binding to PCBP1: Nesolicaftor directly binds to the poly(rC)-binding protein 1 (PCBP1).
   PCBP1 is an RNA-binding protein that plays a role in regulating the stability and translation of various mRNAs.
- Stabilization of CFTR mRNA: The binding of Nesolicaftor to PCBP1 enhances the stability
  of the CFTR mRNA. This stabilization leads to an increased half-life of the mRNA transcript,
  making it available for translation for a longer period.



 Increased CFTR Protein Synthesis: By stabilizing the CFTR mRNA, Nesolicaftor ultimately leads to an increased production of CFTR protein. This increased protein pool provides more substrate for correctors to act upon, leading to a greater number of functional CFTR channels at the cell surface.

This mechanism is distinct from that of correctors and potentiators, suggesting a synergistic potential when used in combination.

### **Quantitative Data from Clinical Trials**

**Nesolicaftor** has been evaluated in several clinical trials, both as a monotherapy and in combination with other CFTR modulators. The following tables summarize the key quantitative outcomes from these studies.

Table 1: Nesolicaftor (PTI-428) as Add-on Therapy to

Orkambi® (lumacaftor/ivacaftor)

| Trial<br>Identifier   | Patient<br>Population | Treatment<br>Group                  | N  | Change in<br>ppFEV1<br>from<br>Baseline  | Change in Sweat Chloride (mmol/L) from Baseline |
|-----------------------|-----------------------|-------------------------------------|----|------------------------------------------|-------------------------------------------------|
| NCT0271849<br>5       | F508del<br>homozygous | 50 mg<br>Nesolicaftor +<br>Orkambi® | 24 | +5.2<br>percentage<br>points<br>(p<0.05) | Not<br>correlated<br>with ppFEV1<br>improvement |
| Placebo +<br>Orkambi® | -                     | -                                   | -  |                                          |                                                 |

<sup>\*</sup>ppFEV1: percent predicted forced expiratory volume in one second. Data from a 28-day treatment period.

# Table 2: Nesolicaftor (PTI-428) in Triple Combination Therapy



| Trial<br>Identifier | Patient<br>Population | Treatment<br>Group                                              | N  | Change in<br>ppFEV1 vs.<br>Placebo | Change in<br>Sweat<br>Chloride vs.<br>Placebo<br>(mmol/L) |
|---------------------|-----------------------|-----------------------------------------------------------------|----|------------------------------------|-----------------------------------------------------------|
| NCT0350026<br>3     | F508del<br>homozygous | Nesolicaftor (30mg) + Posenacaftor (600mg) + Dirocaftor (150mg) | 31 | +5.0<br>percentage<br>points       | -24                                                       |
| NCT0325109<br>2     | F508del<br>homozygous | Nesolicaftor + Posenacaftor + Dirocaftor                        | 28 | +8.0<br>percentage<br>points       | -29                                                       |

<sup>\*</sup>Data from a 14-day (NCT03500263) and 28-day (NCT03251092) treatment period.

### **Experimental Protocols**

This section details the methodologies for key experiments used in the evaluation of **Nesolicaftor**.

### **Ussing Chamber Assay for CFTR Function**

The Ussing chamber assay is a critical in vitro technique to measure ion transport across epithelial tissues.

#### Protocol:

- Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del mutation) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
- Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with appropriate physiological saline solutions and maintained at 37°C.



- Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
- Pharmacological Modulation:
  - Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
  - Forskolin is then added to increase intracellular cAMP and activate CFTR channels.
  - A CFTR potentiator (e.g., ivacaftor) can be added to assess the maximal activity of the corrected CFTR.
  - Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
- Data Analysis: The change in Isc in response to each compound is measured to quantify CFTR-dependent chloride secretion.

### Western Blot for CFTR Protein Quantification

Western blotting is used to determine the abundance and maturation state of the CFTR protein.

#### Protocol:

- Cell Lysis: HBE cells treated with Nesolicaftor or vehicle control are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
- SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 6-8% polyacrylamide gel is typically used for CFTR.
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:



- The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- The membrane is then incubated with a primary antibody specific for CFTR.
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the bands corresponding to CFTR is detected using an imaging system.
- Analysis: The intensity of the bands corresponding to the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR are quantified. The ratio of Band C to Band B provides an indication of CFTR maturation.

## Signaling Pathways and Experimental Workflows Nesolicaftor's Mechanism of Action on CFTR mRNA

The following diagram illustrates the signaling pathway through which **Nesolicaftor** enhances CFTR protein production.





Click to download full resolution via product page

Caption: **Nesolicaftor** enhances CFTR protein production by stabilizing CFTR mRNA via PCBP1.

## Experimental Workflow for Preclinical Evaluation of Nesolicaftor

The following diagram outlines a typical experimental workflow for the preclinical assessment of a CFTR amplifier like **Nesolicaftor**.





Click to download full resolution via product page

Caption: Preclinical workflow for evaluating the efficacy of **Nesolicaftor** as a CFTR amplifier.



### Conclusion

**Nesolicaftor** (PTI-428) represents a significant advancement in the field of CFTR modulator therapy. Its unique mechanism of action as a CFTR amplifier, which targets the stabilization of CFTR mRNA to increase protein production, offers a complementary approach to existing corrector and potentiator therapies. Preclinical and clinical data have demonstrated its potential to enhance CFTR function, leading to improvements in lung function for individuals with cystic fibrosis. Further clinical development will be crucial to fully elucidate the therapeutic benefits of **Nesolicaftor** as part of combination regimens for the treatment of this life-limiting disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- To cite this document: BenchChem. [The Discovery and Development of Nesolicaftor (PTI-428): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610333#discovery-and-development-of-nesolicaftor-pti-428]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com